N-(4-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(4-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Biological Activities
Antimicrobial Activity : Compounds containing the 1,2,4-triazole ring system, akin to the structure , are synthesized for their promising antimicrobial properties. The synthesis and structural elucidation of related derivatives have shown significant in-vitro antibacterial, antifungal, and anti-tuberculosis activities. These compounds represent a class of potential antimicrobial agents due to their structural features and biological activities (Mahyavanshi, Parmar, & Mahato, 2011).
Anticancer Effects : Derivatives of pyrazole, which share a similarity with the triazole moiety in the target compound, have been explored for their antitumor activities. Certain acetamide, pyrrole, and pyrazole derivatives have shown more effective results than reference drugs like doxorubicin, indicating a potential for cancer treatment applications (Alqasoumi et al., 2009).
Enzyme Inhibitory Properties : Compounds synthesized from 4-methoxybenzenesulfonyl chloride have been evaluated for their inhibition potential against various enzymes, showing good activity. This suggests that derivatives of the compound may also hold promise as enzyme inhibitors, potentially useful in treating diseases where enzyme modulation is therapeutic (Virk et al., 2018).
Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives, related to the triazole and acetamide functionalities, have been found to exhibit significant antioxidant activity. This highlights the potential of such compounds in combating oxidative stress-related diseases (Chkirate et al., 2019).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-28-18-11-9-17(10-12-18)22-19(27)15-29-21-24-23-20(16-7-3-2-4-8-16)26(21)25-13-5-6-14-25/h2-14H,15H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGDHKKLBTVQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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